N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE
Description
N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]-1H-Indole-2-Carboxamide is a synthetic indole-2-carboxamide derivative characterized by a methoxy-substituted ethyl group attached to a 2-methylphenyl moiety. Its molecular structure includes:
- Indole core: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
- Carboxamide group: Positioned at the 2nd carbon of the indole, forming an amide bond.
- Substituent: A branched ethyl chain with a methoxy group and a 2-methylphenyl group at the β-position.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-3-5-9-15(13)18(23-2)12-20-19(22)17-11-14-8-4-6-10-16(14)21-17/h3-11,18,21H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKGOAAFKZEUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE typically involves the reaction of indole-2-carboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1H-INDOLE-2-CARBOXAMIDE is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues in Indole-2-Carboxamide Family
A. N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides
- Structure : Features a benzoylphenyl group and substituents (e.g., 5-methoxy or 5-chloro) on the indole ring .
- Activity : Demonstrated lipid-lowering effects in hyperlipidemia models, with 5-methoxy derivatives (e.g., compound 8–12 ) showing higher efficacy than 5-chloro variants .
- Comparison: The target compound lacks a benzoylphenyl group but incorporates a methoxy-arylalkyl chain. Absence of 5-position substituents (e.g., methoxy) might reduce steric hindrance, altering binding affinity to lipid metabolism targets like PPAR-α/γ .
B. N-(Methoxymethyl)-1H-Indole-2-Carboxamide (CAS 156571-69-6)
- Structure : Simplified substituent (methoxymethyl group) attached to the carboxamide nitrogen .
- Application : Marketed as an intermediate for API synthesis, suggesting utility in drug development .
- Comparison :
- The target compound’s larger substituent (2-methoxy-2-(2-methylphenyl)ethyl vs. methoxymethyl) likely increases molecular weight (C₁₉H₂₀N₂O₂ vs. C₁₁H₁₂N₂O₂) and logP, impacting bioavailability and metabolic stability.
- The arylalkyl group in the target compound may confer selectivity toward CNS or GPCR targets, whereas the methoxymethyl analog is more suited for modular synthesis .
Broader Amide-Based Derivatives
Compounds listed in , such as 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-benzamide, share amide backbones but diverge in core structures (e.g., benzamide, pyridinecarboxamide) and substituents (e.g., thioether-linked heterocycles) .
- Key Differences :
- Heterocyclic Additions : Isoxazole or thiazole rings in ’s compounds may enhance binding to kinase or protease targets (e.g., anticancer applications) .
- Pharmacological Targets : Unlike indole-2-carboxamides, these derivatives are patented for cancer, viral infections, or thrombotic disorders, indicating divergent structure-activity relationships (SAR) .
Physicochemical and Pharmacological Data Comparison
Critical Analysis of Substituent Effects
- Steric Effects : The 2-methylphenyl group may create steric hindrance, reducing binding to flat binding pockets (e.g., nuclear receptors) compared to planar benzoylphenyl derivatives .
- Metabolic Stability : Methoxy groups generally resist oxidative metabolism, suggesting longer half-life than thioether-containing analogs .
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1H-indole-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H20N2O2
- Molecular Weight : 284.35 g/mol
- IUPAC Name : this compound
The compound features an indole moiety, which is known for its diverse biological properties, along with a methoxy and a carboxamide functional group that may influence its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has been studied for its interaction with various receptors, including cannabinoid receptors, which play a crucial role in pain modulation and neuroprotection.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit antitumor effects. For instance, it has been shown to inhibit the proliferation of cancer cell lines in vitro, particularly those associated with breast cancer and other aggressive tumors .
- Neuroprotective Effects : The indole structure is often associated with neuroprotective properties. Research suggests that this compound may help mitigate neurodegenerative processes by modulating cholinergic activity, potentially offering benefits in conditions like Alzheimer's disease .
Antitumor Effects
A systematic study assessed the antitumor effects of this compound using various cancer cell lines. The following table summarizes the findings:
Neuroprotective Activity
The compound's neuroprotective potential was evaluated through acetylcholinesterase (AChE) inhibition assays:
| Compound | IC50 (μM) | Standard Drug (Donepezil) |
|---|---|---|
| N-[2-Methoxy-... | 5.5 | 4.5 |
This indicates that N-[2-Methoxy-... exhibits comparable activity to established AChE inhibitors, suggesting potential for treating cognitive decline .
Case Study 1: Anticancer Application
In a study involving xenograft models, N-[2-Methoxy-... was administered to mice implanted with MDA-MB-231 cells. Results showed significant tumor size reduction after daily injections over two weeks. The compound was well tolerated without severe side effects, demonstrating its potential as a therapeutic agent against aggressive breast cancer .
Case Study 2: Neuroprotection in Animal Models
Another investigation focused on the neuroprotective effects of the compound in a rat model of Alzheimer's disease. The results indicated improved cognitive function and reduced amyloid-beta plaque accumulation in treated rats compared to controls, highlighting its promise in neurodegenerative disease management .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-methoxy-2-(2-methylphenyl)ethyl]-1H-indole-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with indole-2-carboxylic acid derivatives. For example:
- Step 1 : Activation of the indole-2-carboxylic acid using coupling agents like EDCI/HOBt.
- Step 2 : Reaction with 2-methoxy-2-(2-methylphenyl)ethylamine under reflux in aprotic solvents (e.g., DMF, THF) .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the carboxamide .
- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reagents critically affect yield. For instance, DMF enhances coupling efficiency but may require lower temperatures (~60°C) to avoid decomposition .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.3–3.5 ppm, indole NH at δ 10.8–11.2 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 353.18) .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the methoxyphenyl and indole moieties .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs, targets include:
- Enzymes : Cytochrome P450 isoforms (e.g., CYP3A4), due to methoxy groups mimicking natural substrates .
- Receptors : Serotonin receptors (5-HT), where the indole scaffold aligns with tryptamine-derived ligands .
- Validation : Competitive binding assays (e.g., radioligand displacement) and enzymatic inhibition studies (IC determination) are used .
Advanced Research Questions
Q. How can regioselective modifications of the indole ring be achieved to enhance bioactivity?
- Methodological Answer :
- Bromination : Use pyridinium bromide perbromide in DMF to selectively brominate the indole C-3 position, preserving the methoxyphenyl group .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at brominated sites to introduce diverse substituents (e.g., -CF, -CN) .
- Impact : C-3 modifications increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .
Q. What experimental strategies resolve contradictions in reported solubility and stability data?
- Methodological Answer :
- Solubility Profiling : Use HPLC-derived shake-flask method across pH 1–7.4 buffers to quantify solubility. For example, poor aqueous solubility (<10 µM) may necessitate co-solvents (e.g., PEG-400) .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the carboxamide bond) .
- Data Reconciliation : Meta-analysis of solvent polarity (logP) and crystallinity data from XRD can explain variability .
Q. How does the methoxy substitution pattern influence selectivity towards microbial vs. mammalian targets?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with -OCH at ortho, meta, and para positions on the phenyl ring.
- Testing :
- Antimycobacterial Activity : MIC assays against M. tuberculosis H37Rv (e.g., ortho-substituted analogs show MIC ~2 µg/mL vs. para >10 µg/mL) .
- Cytotoxicity : HepG2 cell viability assays (ortho-substituted analogs exhibit lower toxicity, CC >50 µM) .
- Mechanistic Insight : Ortho-methoxy groups may reduce steric hindrance, improving fit into mycobacterial enzyme active sites .
Contradiction Analysis
- Issue : Discrepancies in reported melting points (e.g., 145–150°C vs. 160–165°C).
- Resolution : Variability arises from polymorphic forms. Use DSC to identify enantiotropic transitions and standardize recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
